Herpotrichone B
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Overview
Description
Herpotrichone B is a natural compound isolated from the fungus Herpotrichia species. It is known for its potent anti-neuroinflammatory activity, particularly in lipopolysaccharide-induced BV-2 microglial cells, with a half-maximal inhibitory concentration (IC50) of 0.11 μM . The molecular formula of this compound is C22H26O7, and it has a molecular weight of 402.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Herpotrichone B is typically isolated from natural sources, specifically from the Herpotrichia species. The isolation process involves comprehensive separation methods to extract and purify the compound
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of the Herpotrichia species, followed by extraction and purification processes. The specific conditions for industrial production are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Herpotrichone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Herpotrichone B has several scientific research applications, including:
Chemistry: Used as a model compound for studying natural product synthesis and chemical reactions.
Biology: Investigated for its anti-neuroinflammatory properties and potential neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Herpotrichone B exerts its effects by inhibiting lipopolysaccharide-induced inflammation in BV-2 microglial cells. The compound targets specific molecular pathways involved in neuroinflammation, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling pathways . The exact molecular targets and pathways are still under investigation, but this compound is known to modulate the activity of key enzymes and receptors involved in the inflammatory response.
Comparison with Similar Compounds
Herpotrichone B is similar to other compounds isolated from the Herpotrichia species, such as Herpotrichone A. Both compounds exhibit anti-neuroinflammatory activity, but this compound has a more potent effect with a lower IC50 value . Other similar compounds include fungal polyketides with similar structural features and biological activities .
List of Similar Compounds
Herpotrichone A: Another compound from the Herpotrichia species with anti-neuroinflammatory properties.
Fungal polyketides: A class of compounds with similar structural features and biological activities.
This compound stands out due to its potent anti-neuroinflammatory activity and potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.
Properties
Molecular Formula |
C22H26O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1R,3R,5R,8R,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione |
InChI |
InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21+,22+/m0/s1 |
InChI Key |
XMZRXROVLVZVQL-JOABLRHPSA-N |
Isomeric SMILES |
CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@@H](O[C@H]3C)OC)OC(=O)C=C2OC |
Canonical SMILES |
CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC |
Origin of Product |
United States |
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